molecular formula C17H26O3 B12095190 Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-methoxy-, methyl ester CAS No. 115126-97-1

Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-methoxy-, methyl ester

Cat. No.: B12095190
CAS No.: 115126-97-1
M. Wt: 278.4 g/mol
InChI Key: CQHWTFRZWJFWEH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-methoxy-, methyl ester (CAS: Not explicitly provided in evidence) is a synthetic aromatic ester derivative. Its structure features a benzoic acid backbone substituted with two tert-butyl groups at the 3- and 5-positions, a methoxy group at the 4-position, and a methyl ester at the carboxylic acid group. Key properties include:

  • Molecular formula: Presumed to be C₁₆H₂₄O₃ (based on structural analogs).
  • Molecular weight: ~264.36 g/mol (estimated from similar compounds).
  • Key functional groups: Methoxy (-OCH₃), tert-butyl (bulk substituents), and methyl ester (-COOCH₃).

The methoxy group likely enhances oxidative stability compared to hydroxy derivatives but reduces antioxidant activity due to lower hydrogen-donating capacity.

Properties

CAS No.

115126-97-1

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

methyl 3,5-ditert-butyl-4-methoxybenzoate

InChI

InChI=1S/C17H26O3/c1-16(2,3)12-9-11(15(18)20-8)10-13(14(12)19-7)17(4,5)6/h9-10H,1-8H3

InChI Key

CQHWTFRZWJFWEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of Methyl 3,5-Di-tert-butyl-4-hydroxybenzoate

The esterification step is adapted from CN106349066A , which details a high-yield, solvent-efficient method:

Parameter Conditions
Reactants 3,5-Di-tert-butyl-4-hydroxybenzoic acid (1.0 mol), methanol (10.0 mol excess)
Catalyst Sodium methoxide (0.046 mol) or p-toluenesulfonic acid
Temperature 70°C (reflux)
Reaction Time 12 hours
Workup Solvent evaporation, sodium carbonate wash, vacuum filtration, drying
Yield 76.9%
Purity >99% (by melting point: 160.9–163.2°C)

This method avoids toxic solvents (e.g., benzene) and achieves near-quantitative conversion due to methanol’s dual role as reactant and solvent. The use of sodium methoxide minimizes side reactions, while p-toluenesulfonic acid offers a cost-effective alternative for industrial applications.

Parameter Conditions
Reactants Methyl 4-methoxybenzoate (1.0 mol), tert-butyl chloride (2.2 mol)
Catalyst AlCl₃ (2.5 mol)
Solvent Dichloromethane
Temperature 0°C → room temperature, 24 hours
Workup Hydrolysis, neutralization, extraction
Yield 40–55% (estimated)

Challenges :

  • The electron-withdrawing ester group deactivates the aromatic ring, necessitating vigorous conditions.

  • Regioselectivity: The methoxy group (para to the ester) directs tert-butyl groups to ortho positions, but steric clashes may reduce efficiency.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Two-Step (Esterification + Methylation) High purity, scalable, uses mild conditionsRequires handling toxic methylating agents76.9% (Step 1)
Direct Friedel-Crafts Fewer stepsLow yield, regioselectivity issues40–55%

Industrial and Environmental Considerations

The two-step method is favored for industrial applications due to its reproducibility and minimal waste . By contrast, Friedel-Crafts alkylation generates stoichiometric amounts of AlCl₃ waste, complicating disposal. Recent advances in flow chemistry could enhance the scalability of both routes by improving heat and mass transfer.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-methoxy-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or other nucleophiles.

Major Products Formed

    Oxidation: 3,5-bis(1,1-dimethylethyl)-4-methoxybenzoic acid.

    Reduction: 3,5-bis(1,1-dimethylethyl)-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications Overview

The compound's applications can be categorized into several key areas:

Materials Science

Benzoic acid derivatives are widely used as additives in polymer formulations to enhance thermal stability and act as antioxidants. The bulky tert-butyl groups in this compound contribute to its effectiveness in these roles.

ApplicationDescription
Antioxidant Prevents oxidative degradation in polymers.
Stabilizer Enhances thermal stability in high-temperature applications.

Pharmaceuticals

Research indicates potential biological activities associated with this compound. Its derivatives have been studied for their anticancer properties and other therapeutic effects.

StudyFindings
Güzel-Akdemir et al. (2021)Investigated derivatives of benzoic acid for anticancer activity against various cell lines.

Food Preservation

Benzoic acid compounds are often utilized as preservatives due to their antimicrobial properties. This specific methyl ester form may enhance the efficacy of traditional benzoates.

ApplicationMechanism
Preservative Inhibits the growth of molds and yeasts in food products.

Case Study 1: Antioxidant Properties

A study demonstrated that benzoic acid derivatives, including methyl 3,5-di-tert-butyl-4-methoxybenzoate, showed significant antioxidant activity in polymer matrices. The presence of the tert-butyl groups was crucial for enhancing the thermal stability of the materials.

Case Study 2: Anticancer Activity

Research published in the Journal of Research in Pharmacy explored the anticancer potential of various benzoic acid derivatives. The study highlighted that modifications to the benzoate structure could lead to increased potency against specific cancer cell lines.

Mechanism of Action

The mechanism of action of benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-methoxy-, methyl ester involves its interaction with specific molecular targets. For instance, its antioxidant properties are attributed to the ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound is compared to three primary analogs (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties Sources
Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester (CAS 2511-22-0) C₁₆H₂₄O₃ 264.36 4-hydroxy, methyl ester Antioxidant, antimicrobial, food additive
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester C₂₀H₃₂O₃ 320.47 4-hydroxy, methyl ester Antifungal, natural antioxidant
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, octadecyl ester C₃₅H₆₂O₃ 530.87 4-hydroxy, octadecyl ester Plastic additive, polymer stabilizer
Key Structural and Functional Differences:

Backbone Variation: Benzoic acid derivatives (e.g., target compound) have a shorter carboxylic acid chain directly attached to the benzene ring. Benzenepropanoic acid derivatives feature a three-carbon propanoic acid chain, increasing molecular weight and lipophilicity.

Substituent Effects :

  • 4-Hydroxy vs. 4-Methoxy : Hydroxy groups enable hydrogen bonding and radical scavenging (critical for antioxidants), while methoxy groups enhance stability but reduce reactivity .
  • Ester Chain Length : Methyl esters (e.g., C₁₆H₂₄O₃) are volatile and suitable for food/biological applications. Longer esters (e.g., octadecyl) improve polymer compatibility .

Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester (Hydroxy Analogs):
  • Antioxidant Activity: Widely used in food preservation and plastics to inhibit lipid oxidation due to phenolic -OH groups .
  • Antimicrobial Properties : Effective against fungi and bacteria in termite fungus combs and seaweed extracts .
  • Natural Occurrence : Detected in brown algae (Sargassum spp.) and termite nests, suggesting ecological roles .
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, octadecyl ester:
  • Polymer Additive : Long alkyl chain enhances compatibility with low-density polyethylene (LDPE), reducing migration into food simulants .
Target Methoxy Compound (Inferred Properties):
  • Stability Over Activity : The methoxy group likely reduces antioxidant efficacy but improves resistance to oxidation, making it suitable for high-temperature industrial processes.

Physicochemical Properties

Property Target Methoxy Compound Hydroxy Methyl Ester Octadecyl Ester
Volatility Moderate Moderate Low
Solubility Low in water, high in organics Similar to methoxy Insoluble in water
Thermal Stability High Moderate High
Bioavailability Limited (inferred) High (natural sources) Low (polymer-bound)

Biological Activity

Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-methoxy-, methyl ester, also known as methyl 3,5-di-tert-butyl-4-hydroxybenzoate, is a compound with notable biological activities. This article explores its chemical properties, biological effects, and potential applications based on various studies and research findings.

  • Molecular Formula : C₁₆H₂₄O₃
  • Molecular Weight : 264.36 g/mol
  • CAS Registry Number : 2511-22-0
  • IUPAC Name : this compound

Antioxidant Properties

Research indicates that benzoic acid derivatives exhibit significant antioxidant activity. The compound has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. In a study examining various benzoic acid derivatives, it was found that methyl esters of substituted phenols demonstrated enhanced antioxidant capabilities compared to their non-methylated counterparts .

Antibacterial Activity

Several studies have investigated the antibacterial properties of benzoic acid derivatives. A notable study utilized the Kirby-Bauer method to assess the antibacterial activity of various compounds derived from marine sources, revealing that certain derivatives of benzoic acid exhibited promising antibacterial effects against multiple strains of bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of benzoic acid derivatives has also been documented. Specifically, compounds similar to methyl 3,5-di-tert-butyl-4-hydroxybenzoate have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a mechanism through which these compounds may exert protective effects against inflammation-related conditions .

Anticancer Activity

Research into the anticancer properties of benzoic acid derivatives has yielded promising results. For instance, a derivative known as 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME) was found to inhibit the proliferation of prostate cancer cells by targeting critical survival pathways involving Akt and NFκB signaling . The study highlighted that HMBME induced apoptosis in cancer cells and reduced the levels of phosphorylated Akt, indicating its potential as a therapeutic agent in cancer management.

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntioxidantScavenging free radicals
AntibacterialEffective against multiple bacterial strains
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in prostate cancer cells

Case Studies

  • Antioxidant Study :
    A comparative analysis of various benzoic acid derivatives showed that those with methoxy groups exhibited significantly higher antioxidant activity than their counterparts without these substitutions. This finding underscores the importance of structural modifications in enhancing biological efficacy.
  • Antibacterial Research :
    A recent study focused on marine-derived compounds revealed that methyl esters of benzoic acids demonstrated remarkable antibacterial properties against resistant bacterial strains. The study emphasized the potential for these compounds in developing new antimicrobial agents.
  • Cancer Cell Proliferation :
    In vitro experiments with HMBME indicated a marked reduction in cell viability among prostate cancer cells treated with the compound. The mechanism was linked to the inhibition of key survival pathways that are often exploited by cancer cells for growth and proliferation.

Q & A

(Basic) What analytical methods are recommended for identifying and quantifying this compound in complex matrices?

Methodological Answer:
Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification and quantification. Key parameters include:

  • Column: Non-polar stationary phase (e.g., DB-5MS, 30 m × 0.25 mm ID).
  • Retention Time: Cross-reference with standards (e.g., 18.47 min for hydroxy-analogues in sludge samples ).
  • Mass Fragmentation: Monitor characteristic ions (e.g., m/z 250 for the parent ion and tert-butyl fragment ions).
    For quantification in polymers, methanol extraction followed by GC-MS with internal calibration (e.g., hexanedioic acid ethyl methyl ester as a comparator) is effective .

(Basic) What synthetic routes are available for laboratory-scale synthesis?

Methodological Answer:

  • Esterification: React 3,5-di-tert-butyl-4-methoxybenzoic acid with methanol using acid catalysis (e.g., H₂SO₄) under reflux.
  • Protection-Deprotection: Introduce the methoxy group via methyl protection of a phenolic precursor, followed by esterification.
  • Grignard Reagents: Use tmp₂Mg·2LiCl to activate weakly reactive aromatic intermediates, as demonstrated in analogous ester syntheses .
    Key Consideration: Purify via silica gel chromatography (hexane:ethyl acetate = 9:1) and confirm purity via HPLC (>95%) .

(Advanced) How does the 4-methoxy group influence antioxidant efficacy compared to hydroxy analogues?

Methodological Answer:

  • Assay Design: Compare radical scavenging activity (e.g., DPPH assay) between methoxy and hydroxy derivatives.
  • Results: Hydroxy analogues (e.g., benzenepropanoic acid methyl ester) show higher antioxidant activity due to phenolic -OH donating protons (IC₅₀ ~ 12 µM), while methoxy derivatives may exhibit reduced efficacy due to electron-donating methoxy groups .
  • Computational Support: Perform DFT calculations to compare H-atom transfer (HAT) and single-electron transfer (SET) mechanisms .

(Advanced) What methodologies assess environmental persistence and degradation pathways?

Methodological Answer:

  • Simulated Environmental Exposure: Incubate the compound in aqueous matrices (pH 7–9) at 25–40°C and analyze degradation via LC-MS/MS.
  • Key Degradation Products: Monitor demethylation (to hydroxy derivatives) and ester hydrolysis (to carboxylic acid).
  • Case Study: In recycled LDPE, methanolic extraction and GC-MS revealed residual ester concentrations (0.09–5.33 mg/g), suggesting slow environmental breakdown .

(Basic) What spectroscopic data are critical for structural confirmation?

Methodological Answer:

  • IR Spectroscopy: Peaks at 1720 cm⁻¹ (ester C=O) and 1260 cm⁻¹ (methoxy C-O) .
  • NMR:
    • ¹H NMR: δ 1.4 ppm (tert-butyl, 18H), δ 3.8 ppm (methoxy, 3H), δ 3.9 ppm (ester methyl, 3H).
    • ¹³C NMR: δ 167 ppm (ester carbonyl), δ 55 ppm (methoxy carbon) .
  • High-Resolution MS: Confirm molecular ion [M+H]⁺ at m/z 265.18 .

(Advanced) How can researchers resolve bioactivity discrepancies across studies?

Methodological Answer:

  • Standardization: Use identical microbial strains (e.g., E. coli ATCC 25922) and assay conditions (e.g., broth microdilution) for antimicrobial tests.
  • Purity Control: Ensure >98% purity (via HPLC) to exclude confounding effects from impurities.
  • Meta-Analysis: Compare data from plant extracts (e.g., 1.16% concentration in fungus comb extracts ) vs. synthetic standards to contextualize efficacy thresholds .

(Advanced) What are the thermal stability profiles of this compound in polymer matrices?

Methodological Answer:

  • TGA Analysis: Conduct thermogravimetric analysis (heating rate 10°C/min, N₂ atmosphere).
  • Results: Hydroxy-analogues degrade at 250–300°C ; methoxy derivatives may show higher stability due to reduced oxidative susceptibility.
  • Application Note: In LDPE, the compound remains stable at processing temperatures (<200°C), making it suitable as a polymer additive .

(Basic) How is this compound detected in biological samples?

Methodological Answer:

  • Extraction: Use n-hexane or ethyl acetate for lipophilic matrices.
  • LC-MS/MS: Employ a C18 column (e.g., Zorbax Eclipse) with mobile phase (acetonitrile:0.1% formic acid) and MRM transitions for enhanced sensitivity .
  • Validation: Include spike-recovery tests (85–110%) to confirm method accuracy in complex biological fluids .

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